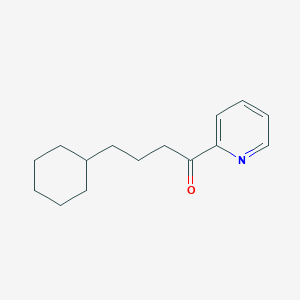

(3-Cyclohexyl)propyl 2-pyridyl ketone

Vue d'ensemble

Description

(3-Cyclohexyl)propyl 2-pyridyl ketone, or 3CP2PK, is an organic compound that has been studied extensively due to its potential applications in synthetic organic chemistry, pharmacology, and biochemistry. It is a chiral compound, meaning it has two different configurations, or enantiomers, which can be distinguished from each other by their optical activity. 3CP2PK has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This compound has been used in the synthesis of numerous other compounds, including drugs and pharmaceuticals, and has been studied for its potential applications in medicine, agriculture, and other fields.

Applications De Recherche Scientifique

Coordination Chemistry and Spectroscopic Studies

Di-2-pyridyl ketone has been extensively used in the preparation of neutral dinuclear lanthanide(III) complexes. These complexes have been characterized by their effective magnetic moments and spectroscopic techniques, indicating the nature of bonding and structural characteristics. Notably, Eu(III) and Tb(III) complexes exhibit intense red and green emission, respectively, which is achieved by an indirect process known as the antenna effect (Thiakou et al., 2006).

Magnetic Properties and Molecular Magnetism

The use of di-2-pyridyl ketone derivatives in the synthesis of dinuclear Co(III)/Dy(III) complexes has been described, highlighting the "switching on" of single-molecule magnet (SMM) properties within these structures. These complexes demonstrate the potential for high-density information storage and quantum computing applications, emphasizing the importance of the ligand's role in tuning the magnetic properties of such complexes (Polyzou et al., 2017).

Synthesis and Reactivity

The reactivity of di-2-pyridyl ketone with transition metals has led to the formation of high-nuclearity nickel(II) clusters, demonstrating the dependence of nuclearity on the nature of the inorganic anion present. This showcases the ligand's versatility in generating complexes with varying nuclearities and magnetic properties, contributing to the development of novel magnetic materials (Stamatatos et al., 2007).

Catalytic Applications

In catalysis, the modification of di-2-pyridyl ketone has enabled the synthesis of ruthenium(II) complexes that exhibit exceptionally high catalytic activity in the transfer hydrogenation of ketones. This highlights the potential for these complexes in synthetic chemistry, offering efficient and selective methods for reducing ketones to alcohols (Zeng & Yu, 2008).

Mécanisme D'action

Target of Action

It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium .

Mode of Action

In the context of SM cross-coupling reactions, (3-Cyclohexyl)propyl 2-pyridyl ketone participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds , which are fundamental in organic chemistry and biochemistry.

Result of Action

In the context of sm cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of (3-Cyclohexyl)propyl 2-pyridyl ketone can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound may exhibit stability and efficacy under a variety of conditions.

Propriétés

IUPAC Name |

4-cyclohexyl-1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15(14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFVGWJNWNMDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641991 | |

| Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898779-62-9 | |

| Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

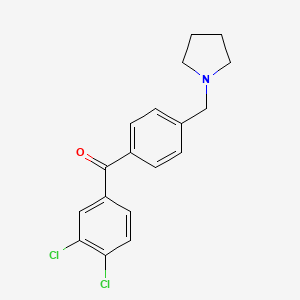

![3-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613852.png)

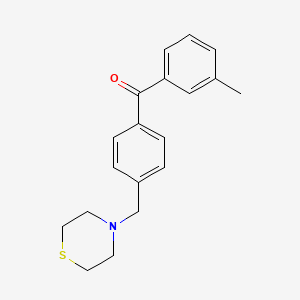

![Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613855.png)

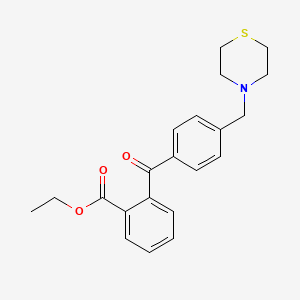

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)